molecular formula C21H15F2N3O2S3 B2354310 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1261004-34-5

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2354310
CAS No.: 1261004-34-5
M. Wt: 475.55
InChI Key: GNUDQFUECOIPJK-UHFFFAOYSA-N
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Description

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H15F2N3O2S3 and its molecular weight is 475.55. The purity is usually 95%.
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Biological Activity

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C22H20F2N4O2SC_{22}H_{20}F_{2}N_{4}O_{2}S, with a molecular weight of approximately 426.48 g/mol. The structure features a thienopyrimidine core, which is known for various pharmacological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer activity. For instance, research on related thieno[3,2-d]pyrimidines has shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. These effects are often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Antihypertensive and Cardiovascular Effects

The thienopyrimidine derivatives have also been associated with antihypertensive effects. They are believed to act as calcium channel blockers and may also inhibit platelet aggregation, contributing to their cardiovascular protective effects .

Analgesic and Anti-inflammatory Activity

Some derivatives have demonstrated analgesic and anti-inflammatory properties in preclinical models. The mechanism is thought to involve the inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thienopyrimidine scaffold interacts with various biological targets:

  • Inhibition of Enzymes : Potential inhibition of cyclooxygenases (COX) and phosphodiesterases (PDEs), leading to reduced inflammation and pain.
  • Signal Transduction Modulation : Alteration of signaling pathways related to cell survival and proliferation, particularly in cancer cells.
  • Calcium Channel Blockade : Contributing to its antihypertensive properties by modulating vascular smooth muscle contraction.

Data Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of proliferation; apoptosis
AntihypertensiveCalcium channel blockade; vasodilation
AnalgesicCOX inhibition; reduction in inflammatory markers

Case Studies

  • Anticancer Screening : A study screened various thienopyrimidine derivatives against multicellular tumor spheroids, revealing that certain compounds led to significant reductions in tumor viability, suggesting potential for further development as anticancer agents .
  • Cardiovascular Trials : Clinical trials involving similar compounds indicated improvements in blood pressure control among hypertensive patients, supporting the hypothesis that these compounds can effectively manage cardiovascular conditions .

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S3/c1-29-16-4-2-3-14(10-16)24-18(27)11-31-21-25-17-5-6-30-19(17)20(28)26(21)15-8-12(22)7-13(23)9-15/h2-10H,11H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUDQFUECOIPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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